Dicumyl peroxide

Description

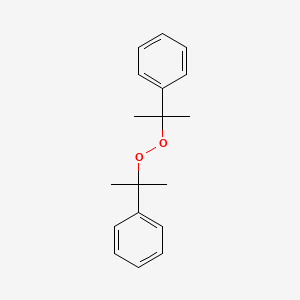

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNIXWIUMCBBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2, Array | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025017 | |

| Record name | Dicumyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(1-methyl-1-phenylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02, 1.0 g/cm³ | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3 | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from ethanol, Pale yellow to white granular solid | |

CAS No. |

80-43-3 | |

| Record name | DICUMYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicumyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICUMYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, bis(1-methyl-1-phenylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(α,α-dimethylbenzyl) peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M51X2J0U9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40 °C, 39 °C | |

| Record name | Dicumyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICUMYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dicumyl Peroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dicumyl Peroxide (DCP), a widely utilized organic peroxide. It covers its fundamental chemical and physical properties, synthesis pathways, mechanisms of action, and key applications, with a focus on its role in polymer chemistry. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₈H₂₂O₂.[1] It is classified as a dialkyl peroxide and is a strong source of free radicals, making it highly effective as a polymerization initiator, catalyst, and vulcanizing agent.[2]

Identifier and Molecular Data

| Property | Value |

| CAS Number | 80-43-3 |

| Molecular Weight | 270.37 g/mol [1][3][4] |

| Molecular Formula | C₁₈H₂₂O₂[1][3] |

| Synonyms | Bis(1-methyl-1-phenylethyl) peroxide, Cumene (B47948) peroxide, Cumyl peroxide[1] |

| EC Number | 201-279-3[3] |

Physicochemical Properties

| Property | Value |

| Appearance | White to yellowish powder or crystalline solid with a characteristic odor[1][2][3] |

| Melting Point | 39-41 °C[2][5] |

| Density | 1.062 - 1.107 g/cm³ at 20-25°C[3][5] |

| Water Solubility | 0.43 mg/L at 20°C (practically insoluble)[2][3] |

| Vapor Pressure | 0.001 Pa at 25°C[3] |

| Octanol-water partition coefficient (Log Kow) | 5.6 at 20°C[3] |

Thermal Decomposition Data

The primary function of this compound is dependent on its thermal decomposition to generate free radicals. The rate of decomposition is highly dependent on temperature.[2]

| Condition | Half-Life |

| 116 °C | 10 hours[4] |

| 135 °C | 1 hour[4] |

| 180 °C | 1 minute[4] |

| Self-Accelerating Decomposition Temperature (SADT) | 90 °C[3] |

Synthesis of this compound

This compound is produced on a large industrial scale. There are two primary synthesis routes. One method involves the reaction of 2-phenyl-2-propanol (B165765) with a hydrogen peroxide/urea additive in the presence of a mineral acid.[2] An alternative and common industrial process involves the reaction of cumene hydroperoxide with dimethyl phenyl carbinol, often catalyzed by a phosphorus halide or oxyhalide.[6] It is also generated as a by-product during the autoxidation of cumene, a process that primarily yields cumene hydroperoxide.[5]

Caption: Primary synthesis routes for this compound.

Mechanism of Action: Thermal Decomposition and Radical Formation

Upon heating, this compound undergoes homolytic cleavage of its relatively weak peroxide (O-O) bond.[5] This decomposition generates two cumyloxy radicals. These highly reactive radicals are the primary initiators for subsequent chemical reactions, such as polymer crosslinking. The cumyloxy radicals can further decompose into methyl radicals and acetophenone.[7]

Caption: Thermal decomposition pathway of this compound.

Applications in Polymer Chemistry

This compound is extensively used as a crosslinking agent for a wide variety of polymers, including polyethylene (B3416737) (PE), ethylene-propylene-diene monomer (EPDM), and silicone rubber.[1][3][8] The crosslinking process significantly enhances the material's mechanical, thermal, and chemical resistance properties.[1] It is also used as a flame-retardant synergist in expanded polystyrene (EPS).[3]

The general mechanism for polymer crosslinking involves the abstraction of a hydrogen atom from the polymer backbone by the cumyloxy radicals generated from DCP. This creates a polymer macroradical. Two of these macroradicals can then combine to form a stable carbon-carbon bond, or crosslink, between the polymer chains.[2][8]

Caption: General workflow for peroxide-initiated polymer crosslinking.

Experimental Protocols

General Protocol for Crosslinking of Low-Density Polyethylene (LDPE)

This protocol describes a general method for the preparation and crosslinking of LDPE samples using this compound in a laboratory setting.

Materials:

-

Low-density polyethylene (LDPE) powder

-

This compound (DCP)

-

Antioxidant (e.g., Irganox 1010)

-

Internal mixer (e.g., Brabender or Haake type)

-

Compression molding press with heating and cooling capabilities

-

Xylene for gel content analysis

Methodology:

-

Compounding:

-

Pre-heat the internal mixer to a temperature below the decomposition temperature of DCP, typically around 110-120°C.[9]

-

Add the LDPE powder to the mixer and allow it to melt and flux for 3-5 minutes.

-

Add the desired amount of antioxidant and mix for another 1-2 minutes until homogeneously dispersed.

-

Add the specified concentration of this compound (e.g., 0.5 to 2.0 parts per hundred of resin, phr).

-

Mix for an additional 2-3 minutes to ensure uniform distribution of the peroxide. Avoid excessive mixing times to prevent premature crosslinking (scorch).

-

-

Compression Molding (Curing):

-

Quickly remove the compounded material from the mixer and place it into a pre-heated mold on the compression press.

-

The press temperature should be set to a value that ensures efficient crosslinking, typically in the range of 160-180°C.[10][11]

-

Apply low pressure initially to allow the material to fill the mold cavity.

-

Increase the pressure to approximately 10-15 MPa.

-

Maintain the temperature and pressure for a specified curing time, typically 10-20 minutes, to allow the crosslinking reaction to complete.[9][11]

-

Cool the mold under pressure using the press's cooling system until the sample is below 50°C.

-

Release the pressure and carefully remove the crosslinked polyethylene (XLPE) sheet.

-

-

Characterization (Gel Content Analysis):

-

Cut a sample of known weight (approx. 0.2 g) from the crosslinked sheet.

-

Place the sample in a wire mesh cage.

-

Perform extraction in boiling xylene for 12 hours to dissolve the uncrosslinked (sol) portion of the polymer.[11]

-

Remove the sample, dry it in a vacuum oven at 80°C until a constant weight is achieved.

-

The gel content is calculated as the percentage of the final weight relative to the initial weight. A higher gel content indicates a higher degree of crosslinking.[10]

-

Protocol for Emulsification of this compound for Aqueous Systems

For applications such as curing latexes, an emulsion of DCP is required.

Materials:

-

This compound (DCP)

-

Toluene (B28343) (optional, for stability)

-

Oleic acid

-

Potassium hydroxide (B78521) solution

-

Water

-

High-speed blender (e.g., Waring® blender)

-

Warm-water bath (40-50°C)

Methodology:

-

In a suitable container, gently melt the this compound in a warm-water bath (40-50°C).[8]

-

Add toluene (if used for stability) and mix, then add the oleic acid.[8]

-

In the blender, combine water (warmed to 40-50°C) and the potassium hydroxide solution.[8]

-

Pour the melted DCP solution into the aqueous phase in the blender.[8]

-

Mix at high speed for 2 minutes.[8]

-

The resulting emulsion, if prepared with toluene, is stable for several weeks. If toluene is omitted, the emulsion is less stable and should be used immediately.[8]

References

- 1. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. arkema.com [arkema.com]

- 4. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. US4374280A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. harwick.com [harwick.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ajol.info [ajol.info]

An In-depth Technical Guide to Dicumyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and reactivity of dicumyl peroxide (DCP). It is intended for a technical audience requiring detailed information for research and development purposes.

Chemical Identity and Structure

This compound is a dialkyl peroxide characterized by two cumyl groups linked by a peroxide bridge.[1][2] Its systematic IUPAC name is 2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene.[3]

The structural formula and identifiers are detailed below:

| Identifier | Value |

| IUPAC Name | 2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene[3] |

| Common Names | This compound, Cumene (B47948) peroxide, Cumyl peroxide, Di-Cup[1][3] |

| SMILES | CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2[3] |

| InChI | InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3[3] |

| InChIKey | XMNIXWIUMCBBBL-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a white to yellowish crystalline solid or powder with a characteristic odor.[1][3][4] It is a strong oxidizing agent and a source of free radicals upon decomposition.[1][3]

| Property | Value | Reference |

| Molecular Weight | 270.37 g/mol | [2] |

| Melting Point | 39-41 °C (102-106 °F) | [2] |

| Boiling Point | Decomposes at 130 °C (266 °F) | [3] |

| Density | 1.02 - 1.56 g/mL at 25 °C | [3] |

| Vapor Pressure | 15.4 mmHg at 38 °C | |

| Vapor Density | 9.3 (vs air) | |

| Solubility in Water | Insoluble (0.4-2 mg/L) | [1] |

| Solubility (Organic) | Soluble in alcohols, esters, aromatic hydrocarbons, and vegetable oils.[1] | |

| log Kow (LogP) | 5.50 | [3] |

| Appearance | White to pale yellow granular solid/powder.[1][4] |

Synthesis and Experimental Protocols

This compound is produced on a large industrial scale. Common synthesis routes involve the reaction of cumene hydroperoxide with 2-phenyl-2-propanol (B165765) or the acid-catalyzed reaction of 2-phenyl-2-propanol with a hydrogen peroxide source.[1]

This method involves the direct reaction between 2-phenyl-2-propanol (cumyl alcohol) and cumene hydroperoxide (CHP).

-

Reaction Setup: A solution of 2-phenyl-2-propanol is prepared in a suitable solvent, such as cumene.

-

Addition of Reactant: Cumene hydroperoxide (e.g., 85% purity) is added to the 2-phenyl-2-propanol solution with agitation.[5]

-

Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 35 °C and 45 °C, for several hours (e.g., 8 hours) to allow the reaction to proceed to completion.[5]

-

Workup: The resulting crude this compound is then subjected to a purification process.

This protocol describes a method for purifying crude this compound to achieve high purity (>90%).[5]

-

Washing: The crude this compound is first washed sequentially with a dilute sodium hydroxide (B78521) solution, a dilute sodium sulfite (B76179) solution, and finally a sodium sulfate (B86663) solution containing a small amount of mineral acid.[5]

-

Distillation Setup: The washed crude product is placed in a distillation apparatus.

-

Flash Distillation: The temperature is raised to 85-100 °C under a high vacuum (0.1-10 mmHg, preferably 1-5 mmHg).[5]

-

Separation: Volatile impurities are rapidly removed as the distillate, which is discarded. The distillation time is typically short (e.g., 10 minutes).[5]

-

Crystallization: The hot, purified residue is allowed to cool to room temperature or slightly below (from 20 °C to -10 °C) to induce crystallization.[5]

-

Isolation: The crystallized this compound is isolated from the remaining mother liquor by decanting, filtration, or centrifugation. The mother liquor can be recycled into the next batch of crude product to improve yield.[5]

The industrial production of this compound is often integrated with the cumene process. The following diagram illustrates a typical workflow.

Caption: Industrial production workflow for this compound from cumene.

Reactivity and Decomposition Mechanisms

The utility of this compound stems from the thermal and chemical instability of its peroxide bond (O-O).

Upon heating above 70°C, this compound undergoes homolytic cleavage of the O-O bond to form two cumyloxy radicals.[1] This radical formation is the basis for its use as a polymerization initiator and crosslinking agent.[1][6] The cumyloxy radicals can then undergo further reactions, such as hydrogen abstraction from a polymer backbone or β-scission to form acetophenone (B1666503) and a methyl radical.[7]

Caption: Thermal decomposition pathway of this compound for polymer crosslinking.

In the presence of acid, this compound decomposes via an ionic mechanism.[6] This pathway is distinct from the thermal radical pathway and yields different products, primarily α-methylstyrene, phenol, and acetone.[6] The reaction proceeds through the intermediacy of cumene hydroperoxide.

Caption: Simplified ionic mechanism for the acid-catalyzed decomposition of DCP.

Applications

The primary application of this compound is in the polymer industry.

-

Crosslinking Agent: It is widely used for the crosslinking (vulcanization) of various polymers, including polyethylene (B3416737) (PE), ethylene-vinyl acetate (B1210297) (EVA), and elastomers like EPDM rubber.[1][6] This process enhances material properties such as elasticity, strength, and resistance to oil and acids.[1]

-

Polymerization Initiator: As a strong source of free radicals, it serves as a high-temperature initiator for polymerization reactions.[1]

Safety and Handling

This compound is a reactive and thermally sensitive material.

-

Hazards: It is a strong oxidizer that can ignite organic materials on contact.[3] It decomposes rapidly upon heating or exposure to light, which can cause fire and explosion hazards.[1][3]

-

Incompatibilities: It reacts violently with reducing agents, heavy metals, strong acids, and strong bases.[1][4]

-

Storage: It should be stored in a dry, refrigerated (typically < 27°C), and well-ventilated area, away from incompatible substances and ignition sources.[1]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 80-43-3 [chemicalbook.com]

- 5. US4159389A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. harwick.com [harwick.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Dicumyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of dicumyl peroxide (DCP), a widely used organic peroxide in various industrial applications, including as a cross-linking agent for polymers and a high-temperature initiator. Understanding its decomposition mechanism is critical for ensuring process safety, optimizing reaction conditions, and controlling product quality. This document details the decomposition pathways, kinetics, and influencing factors, supported by experimental data and methodologies.

Core Concepts of this compound Decomposition

The thermal decomposition of this compound is a complex process governed by radical chemistry. The pivotal event is the homolytic cleavage of the weak oxygen-oxygen bond, which initiates a cascade of radical reactions. The stability of DCP is highly dependent on temperature; its decomposition becomes significant at temperatures above 120°C.[1]

Decomposition Products

The primary decomposition products of this compound are acetophenone (B1666503) and dimethylphenylcarbinol (also known as α,α-dimethylbenzyl alcohol).[1][2] Minor products include 2,3-dimethyl-2,3-diphenylbutane (B155905), methane, and ethane (B1197151).[1][2] The distribution of these products is influenced by the reaction conditions, such as the presence of oxygen and the nature of the solvent.

In the presence of oxygen, cumene (B47948) hydroperoxide can be formed as a reaction intermediate.[1] Under anaerobic (de-aerated) conditions, the formation of 2,3-dimethyl-2,3-diphenylbutane is more favored.

Reaction Mechanisms and Pathways

The thermal decomposition of this compound proceeds through a free-radical chain reaction. The generally accepted mechanism involves the following key steps:

-

Initiation: The process begins with the homolytic cleavage of the peroxide bond (O-O) in the DCP molecule upon heating, generating two cumyloxy radicals.[2]

-

Propagation/Beta-Scission: The highly unstable cumyloxy radicals can undergo several reactions. A principal pathway is β-scission, where the radical breaks down to form a stable acetophenone molecule and a methyl radical.[2][3]

-

Hydrogen Abstraction: The cumyloxy and methyl radicals are highly reactive and can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a polymer chain), leading to the formation of dimethylphenylcarbinol and methane, respectively, and a new radical.

-

Termination: The radical chain reactions are terminated by the combination of two radicals. For example, the combination of two cumyloxy radicals can lead back to this compound, or the combination of other radicals can form stable products like ethane (from two methyl radicals).

Signaling Pathway Diagram

The following diagram illustrates the core thermal decomposition pathway of this compound.

Caption: Primary thermal decomposition pathway of this compound.

Quantitative Data

The kinetics of this compound decomposition have been studied using various techniques, providing key quantitative data for understanding its reactivity. The decomposition generally follows first-order kinetics in the absence of oxygen.[1]

| Parameter | Value | Conditions | Analytical Method | Reference |

| Activation Energy (Ea) | 125.35 kJ mol⁻¹ | 99 mass% DCP | DSC | [4] |

| 131.4 ± 4.3 kJ mol⁻¹ | Neat DCP | DSC | [5] | |

| 129.3 ± 4.7 kJ mol⁻¹ | Neat DCP | Accelerating Rate Calorimetry (ARC) | [5] | |

| 144.5 ± 9.1 kJ mol⁻¹ | DCP in cumene | Phi-TEC Calorimeter | [5] | |

| Pre-exponential Factor (A) | 3.124 x 10¹² s⁻¹ | 99 mass% DCP | DSC | [4] |

| 10¹³.¹ s⁻¹ | 40% DCP in 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate | Adiabatic Calorimetry | [3] | |

| Heat of Decomposition (ΔH) | 750.52 J g⁻¹ | 99 mass% DCP | DSC | [4] |

| Half-life (t₁/₂) | ~5 hours | 120°C | Not specified | [6] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from ASTM Standard E 1090 for the determination of this compound and its major decomposition products.[7]

Objective: To quantify the concentration of this compound, acetophenone, and dimethylbenzyl alcohol.

Methodology:

-

Sample Preparation:

-

Cryogenically grind the sample if it is in a polymer matrix.

-

For the determination of DCP and dimethylbenzyl alcohol, perform an extraction using methylene (B1212753) chloride. For acetophenone, extract with methanol.

-

Allow the extraction to proceed for 18 hours with occasional shaking.[7]

-

Filter the extract and, if necessary, concentrate it before redissolving in the mobile phase.

-

-

Calibration Standards:

-

Prepare stock solutions of recrystallized this compound, purified acetophenone, and α,α-dimethylbenzyl alcohol in methanol.

-

Create a series of calibration standards by diluting the stock solutions. An internal standard, such as dibutyl phthalate (B1215562) or benzyl (B1604629) alcohol, should be used.[7]

-

-

HPLC Conditions:

-

Instrument: Liquid chromatograph with a UV detector set at 254 nm.

-

Column: C-18 reversed-phase column.

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v for DCP).[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the compounds based on their retention times and the calibration curve.

-

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the thermokinetic parameters (e.g., onset temperature, heat of decomposition, activation energy) of this compound decomposition.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample or its decomposition products.

-

-

DSC Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the onset of decomposition (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 2, 4, 6, or 10 °C/min) to a temperature beyond the completion of the decomposition exotherm (e.g., 250°C).[4]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

From the resulting thermogram, determine the onset temperature of decomposition and the total heat of decomposition (ΔH) by integrating the area under the exothermic peak.

-

To determine kinetic parameters like activation energy (Ea), perform the experiment at multiple heating rates and apply isoconversional methods (e.g., Friedman or Kissinger analysis).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying the thermal decomposition of this compound.

Caption: Workflow for thermal and product analysis of DCP decomposition.

Conclusion

The thermal decomposition of this compound is a well-studied process that proceeds via a radical mechanism to yield primarily acetophenone and dimethylphenylcarbinol. The reaction kinetics are highly temperature-dependent and can be accurately characterized using techniques such as DSC. The quantification of DCP and its decomposition products is reliably achieved through HPLC. The information, protocols, and data presented in this guide offer a robust framework for researchers and professionals working with this important industrial chemical, enabling safer handling, optimized process control, and informed material development.

References

- 1. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fauske.com [fauske.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. kelid1.ir [kelid1.ir]

The Genesis of Reactivity: An In-depth Technical Guide to the Free Radical Generation Mechanism of Dicumyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core mechanism by which dicumyl peroxide (DCP) generates free radicals upon thermal decomposition. Understanding this process is critical for its application as an initiator in polymer synthesis, a crosslinking agent for elastomers, and in various other industrial processes. This document details the reaction pathways, kinetic parameters, and experimental methodologies used to characterize this fundamental chemical transformation.

Executive Summary

This compound is a widely utilized organic peroxide that serves as a thermal source of free radicals. The process is initiated by the homolytic cleavage of the labile oxygen-oxygen bond at elevated temperatures, yielding two cumyloxy radicals. These highly reactive intermediates can subsequently undergo several reactions, primarily β-scission to form acetophenone (B1666503) and a methyl radical, or hydrogen abstraction from a suitable donor molecule. The specific pathway and the resulting product distribution are influenced by factors such as temperature, solvent, and the presence of oxygen. This guide will elucidate these pathways and provide the quantitative data and experimental context necessary for a thorough understanding of DCP's reactive nature.

The Core Mechanism of this compound Decomposition

The thermal decomposition of this compound is a first-order reaction that proceeds through a well-established free radical chain mechanism. The process can be broken down into the following key stages:

Initiation: The primary step is the homolytic scission of the peroxide bond (O-O) when DCP is heated, typically at temperatures above 100°C. This bond is the weakest in the molecule and readily breaks to form two identical cumyloxy radicals (C₆H₅C(CH₃)₂O•).[1]

Propagation and Product Formation: The cumyloxy radicals are highly unstable and can undergo two principal reactions:

-

β-Scission: The cumyloxy radical can fragment, breaking a carbon-carbon bond to yield a stable ketone, acetophenone, and a highly reactive methyl radical (•CH₃).[2] This is a dominant pathway, especially at higher temperatures.

-

Hydrogen Abstraction: In the presence of a hydrogen donor (e.g., a polymer backbone or a solvent molecule), the cumyloxy radical can abstract a hydrogen atom to form cumyl alcohol (α,α-dimethylbenzyl alcohol).[3]

The newly generated methyl radicals are also highly reactive and can participate in further hydrogen abstraction reactions, contributing to the overall radical pool and initiating polymerization or crosslinking.

Termination: The radical chain reactions are terminated when two free radicals combine. This can occur through various combinations of the radical species present in the system (e.g., two methyl radicals forming ethane, or a methyl radical and a cumyloxy radical).

Quantitative Data

The kinetics of this compound decomposition have been studied extensively. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Solvent/Condition | Activation Energy (Ea) (kJ/mol) | Arrhenius Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |

| Neat (DSC) | 129.3 - 131.4 | 10¹³·⁵ - 10¹³·⁶ | Not Specified |

| Cumene (B47948) (DSC) | 132.7 ± 6.5 | 10¹³·⁶ ± 0.5 | 120 - 160 |

| Cumene (Phi-TEC) | 144.5 ± 9.1 | 10¹⁵·⁶ ± 2.0 | 120 - 160 |

Table 2: Half-Life of this compound at Various Temperatures

| Temperature (°C) | Temperature (°F) | Half-Life (minutes) |

| 148 | 300 | ~6 |

| 160 | 320 | ~2 |

| 171 | 340 | ~0.8 |

| 182 | 360 | ~0.4 |

| 193 | 380 | ~0.2 |

| 204 | 400 | ~0.1 |

Note: Half-life data is polymer system dependent but provides a general indication of decomposition rate.[1]

Experimental Protocols

The study of this compound decomposition and its products relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Analysis of this compound and Its Decomposition Products by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles outlined in ASTM E1090 and E755.[4][5]

Objective: To quantify the concentration of this compound, acetophenone, and α,α-dimethylbenzyl alcohol in a sample.

Materials:

-

HPLC system with a UV detector (254 nm)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

This compound, acetophenone, and α,α-dimethylbenzyl alcohol standards

-

Internal standard (e.g., di-n-heptyl phthalate)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Accurately weigh known amounts of this compound, acetophenone, α,α-dimethylbenzyl alcohol, and the internal standard.

-

Dissolve them in methanol in separate volumetric flasks to prepare stock solutions of known concentrations.

-

Prepare a series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing DCP.

-

Extract the DCP and its decomposition products using a suitable solvent like methylene (B1212753) chloride, followed by solvent evaporation and redissolution in a known volume of methanol. For polymer samples, cryogenic grinding may be necessary before extraction.[4]

-

Add a known amount of the internal standard to the sample solution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Set the HPLC column temperature (e.g., ambient or a controlled temperature).

-

Set the mobile phase flow rate (e.g., 1.0 mL/min).

-

Set the UV detector wavelength to 254 nm.

-

Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

-

-

Data Analysis:

-

Identify the peaks of this compound, acetophenone, α,α-dimethylbenzyl alcohol, and the internal standard based on their retention times from the standard chromatograms.

-

Calculate the peak area or peak height ratios of the analytes to the internal standard.

-

Construct a calibration curve by plotting the peak area/height ratio against the concentration for the standard solutions.

-

Determine the concentration of each analyte in the sample by using the calibration curve.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition characteristics of this compound, including the onset temperature and heat of decomposition.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

This compound sample

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the decomposition temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition temperature (e.g., 250°C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature. The decomposition of this compound will appear as an exothermic peak.

-

Determine the onset temperature of decomposition, which is the temperature at which the exothermic peak begins to deviate from the baseline.

-

Calculate the heat of decomposition (ΔH) by integrating the area under the exothermic peak.

-

Detection of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy

Objective: To directly detect and identify the free radical species generated during the thermal decomposition of this compound.

Materials:

-

ESR spectrometer

-

Heating cavity or a temperature controller for the ESR sample tube

-

Quartz ESR sample tubes

-

This compound solution in a suitable high-boiling point, inert solvent (e.g., benzene (B151609) or toluene)

-

Spin trapping agent (optional, for detecting short-lived radicals)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent. If using a spin trap, add it to the solution.

-

ESR Spectrometer Setup:

-

Tune the ESR spectrometer according to the manufacturer's instructions.

-

Set the microwave frequency and power.

-

Set the magnetic field scan range and modulation amplitude.

-

-

Data Acquisition:

-

Transfer the sample solution to a quartz ESR tube and place it in the spectrometer's resonant cavity.

-

Heat the sample in situ to the desired decomposition temperature using the heating accessory.

-

Record the ESR spectrum as the magnetic field is swept.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the radical species. The number of lines, their splitting patterns (hyperfine coupling), and the g-factor are characteristic of specific radicals. For example, the methyl radical will exhibit a characteristic quartet signal.

-

Visualizations

The following diagrams illustrate the key pathways in the free radical generation from this compound.

Caption: Primary decomposition pathways of this compound.

Caption: General experimental workflow for DCP analysis.

References

The Thermal Decomposition of Dicumyl Peroxide: A Technical Guide to Half-Life at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of dicumyl peroxide, with a specific focus on its half-life at different temperatures. Understanding this relationship is critical for applications ranging from polymer crosslinking to serving as a polymerization initiator. This document summarizes key quantitative data, outlines experimental protocols for half-life determination, and visualizes the decomposition pathway.

Data Presentation: Half-Life of this compound

The rate of thermal decomposition of this compound is highly dependent on temperature. The half-life, which is the time required for half of the peroxide to decompose, decreases significantly as the temperature increases. The following table summarizes the reported half-life of this compound at various temperatures. It is important to note that the decomposition rate can be influenced by the surrounding medium or polymer system.[1]

| Temperature (°C) | Temperature (°F) | Half-Life |

| 61 | 141.8 | 10 hours[2] |

| 80 | 176 | 1 hour[2] |

| 115 | 239 | 10 hours[3] |

| 116 | 240.8 | 10 hours[4] |

| 120 | 248 | 1 minute[2] or 5 hours[5] |

| 135 | 275 | 1 hour[3][4] |

| 148 | 300 | (See Figure 1 in source)[1] |

| 160 | 320 | (See Figure 1 in source)[1] |

| 171 | 340 | (See Figure 1 in source)[1] |

| 180 | 356 | 1 minute[4] |

| 182 | 360 | (See Figure 1 in source)[1] |

| 193 | 380 | (See Figure 1 in source)[1] |

| 204 | 400 | (See Figure 1 in source)[1] |

Note: Discrepancies in reported half-life values, such as at 120°C, may arise from different experimental conditions and measurement techniques.

Experimental Protocols

The determination of the half-life of this compound and its decomposition products can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for this compound and Decomposition Products

This method is applicable for the determination of this compound and its primary decomposition products, dimethylbenzyl alcohol and acetophenone (B1666503), in various resins.[6]

a. Sample Preparation (for cured and uncured polymers):

-

Cryogenically grind a representative sample of the resin.

-

For this compound and dimethylbenzyl alcohol determination, weigh a 2.0 ± 0.1 g sample and place it in a 2-oz bottle with a PTFE-lined screw cap.[6]

-

Add approximately 30 mL of methylene (B1212753) chloride, cap the bottle, and shake.[6]

-

Allow the sample to stand at ambient temperature for 18 hours with occasional shaking to ensure complete extraction.[6]

-

Filter the extract through a medium porosity sintered-glass filter.[6]

-

For acetophenone determination, a separate sample is extracted with methanol.[6]

b. HPLC Analysis:

-

The analysis is performed on a reversed-phase octadecylsilane (B103800) (ODS) column.[6]

-

The mobile phase consists of an acetonitrile/water mixture.[6]

-

An ultraviolet (UV) detector set at 254 nm is used for detection.[6]

-

The concentration of each component is determined using the internal standard technique, comparing peak height ratios of the sample to a standard chromatogram.[6]

Adiabatic Calorimetry for Thermal Decomposition Kinetics

Adiabatic calorimetry is employed to measure the kinetics of runaway chemical reactions, providing data on temperature and pressure rise rates.[7]

a. Apparatus:

-

An adiabatic reaction calorimeter, such as an Accelerating Rate Calorimeter (ARC) or a Vent Sizing Package (VSP2), is used.[7]

-

The instrument should have a low phi-factor to ensure that the measured rates are directly scalable.[7]

b. Procedure:

-

A sample of this compound, either pure or in a solution, is placed in the test cell.

-

The sample is heated to a temperature where the decomposition reaction begins to self-heat. The adiabatic reaction for this compound decomposition is evident immediately once the sample reaches 110°C.[7]

-

The calorimeter maintains an adiabatic environment by ensuring the temperature of the surroundings matches the sample temperature, thus preventing heat loss.

-

The temperature and pressure of the sample are monitored as a function of time as the decomposition reaction proceeds.

-

The collected data is then used to determine the kinetic parameters of the decomposition, including the activation energy and pre-exponential factor, from which the half-life at various temperatures can be calculated.

Iodometric Titration for Active Oxygen Content

This method determines the amount of active peroxide in a sample.

a. Principle:

-

The peroxide reacts with an excess of iodide in an acidic solution to liberate iodine.

-

The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).

b. Procedure (General):

-

A known weight of the this compound sample is dissolved in a suitable organic solvent.

-

An excess of a saturated solution of potassium iodide is added, followed by an acid (e.g., acetic acid).

-

The mixture is allowed to react in the dark for a specific period.

-

The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.

-

The active oxygen content is calculated based on the amount of sodium thiosulfate consumed.

Visualizations

Decomposition Pathway of this compound

The thermal decomposition of this compound is initiated by the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule.[8] This initial step forms two cumyloxy radicals. These highly reactive radicals can then undergo several subsequent reactions, including hydrogen abstraction and β-scission, leading to the formation of various decomposition products.[5][9]

References

- 1. harwick.com [harwick.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]

- 4. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]

- 5. Page loading... [guidechem.com]

- 6. kelid1.ir [kelid1.ir]

- 7. fauske.com [fauske.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Dicumyl Peroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dicumyl peroxide in various organic solvents. The information is intended to assist researchers and professionals in laboratory and industrial settings where this compound is utilized as a crosslinking agent, polymerization initiator, or curing agent. This document compiles quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. Generally, it is characterized by its low solubility in water and good solubility in many common organic solvents, including alcohols, esters, and aromatic hydrocarbons.[1][2][3] The quantitative solubility of this compound in a range of organic solvents is presented below.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature Range | Solubility (wt%) | Data Type |

| Cyclohexane | 21-27°C (70-80°F) | 80 | Quantitative[4] |

| -4 to 2°C (25-35°F) | 70 | Quantitative[4] | |

| Isopropyl ether | 21-27°C (70-80°F) | 80 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <75 | Quantitative[4] | |

| Dioxane | 21-27°C (70-80°F) | 75 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <70 | Quantitative[4] | |

| Carbon tetrachloride | 21-27°C (70-80°F) | <75 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <75 | Quantitative[4] | |

| Trichloroethylene | 21-27°C (70-80°F) | <75 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <75 | Quantitative[4] | |

| Xylene | 21-27°C (70-80°F) | 70 | Quantitative[4] |

| -4 to 2°C (25-35°F) | 50 | Quantitative[4] | |

| alpha-Methylstyrene | 21-27°C (70-80°F) | 70 | Quantitative[4] |

| -4 to 2°C (25-35°F) | 45 | Quantitative[4] | |

| Diacetone alcohol | 21-27°C (70-80°F) | <70 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <60 | Quantitative[4] | |

| tert-Butylbenzene | 21-27°C (70-80°F) | 65 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <60 | Quantitative[4] | |

| Cumene hydroperoxide | 21-27°C (70-80°F) | 60 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <50 | Quantitative[4] | |

| Amyl alcohol | 21-27°C (70-80°F) | <60 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <60 | Quantitative[4] | |

| Dioctyl phthalate | 21-27°C (70-80°F) | 55-60 | Quantitative[4] |

| -4 to 2°C (25-35°F) | <10 | Quantitative[4] | |

| Methanol | Not Specified | A 10% solution is clear and colorless | Qualitative |

| Chloroform | Not Specified | Slightly soluble | Qualitative |

| DMSO | Not Specified | Slightly soluble | Qualitative[3] |

| Water | 25°C | 0.4 mg/L | Quantitative[1] |

Note: The solubility of this compound generally increases with temperature.[5]

Experimental Protocols for Solubility Determination

The determination of this compound solubility can be performed using several established laboratory techniques. The following sections detail the methodologies for the gravimetric method and High-Performance Liquid Chromatography (HPLC), which are commonly employed for this purpose.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7] It involves saturating a solvent with the solute, separating the undissolved solid, and then determining the mass of the solute in a known mass or volume of the saturated solution.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Isothermal filtration apparatus (e.g., syringe filters, filter paper)

-

Volumetric flasks and pipettes

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the organic solvent into a sealable container (e.g., a screw-cap vial or flask).

-

Saturation: Add an excess of this compound to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Seal the container and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature. Filter the solution using an isothermal filtration system to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Drying and Weighing: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60°C). Dry the residue to a constant weight.

-

Calculation: The solubility is calculated from the mass of the dried this compound and the initial mass or volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate analytical technique that can be used to determine the concentration of this compound in a saturated solution.[8][9] This method is particularly useful for analyzing solubility in complex mixtures or when high precision is required.

Materials and Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

This compound standard (high purity)

-

Selected organic solvent (HPLC grade)

-

Mobile phase (e.g., methanol/water mixture)

-

Syringe filters (e.g., 0.45 µm)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-5 from the Gravimetric Method to prepare a filtered, saturated solution of this compound in the chosen solvent at a constant temperature.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample solution into the HPLC system and record the peak area for this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration of this compound in the undiluted saturated solution, which represents its solubility.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the gravimetric and HPLC-based solubility determination methods.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-based Solubility Determination.

References

- 1. This compound | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]

- 3. This compound | 80-43-3 [chemicalbook.com]

- 4. harwick.com [harwick.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. kelid1.ir [kelid1.ir]

- 9. kelid1.ir [kelid1.ir]

A Comprehensive Technical Guide to the Physicochemical Properties of Crystalline Dicumyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of crystalline dicumyl peroxide. The information is presented to support research, development, and safety management in scientific and industrial settings. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.

General Characteristics

This compound (CAS No. 80-43-3) is a dialkyl peroxide characterized by a peroxide group (-O-O-) bonded to two cumyl groups.[1] In its solid state, it typically appears as a white to pale yellow crystalline powder or granular solid with a faint, characteristic odor.[2][3][4] This compound is a strong free-radical source, making it highly valuable as a polymerization initiator, catalyst, and vulcanizing agent in the polymer and rubber industries.[5][6]

Quantitative Physicochemical Data

The key physicochemical properties of crystalline this compound are summarized in the tables below. These values represent a compilation of data from various technical sources and scientific literature.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₈H₂₂O₂ | [1][3][6] |

| Molecular Weight | 270.37 g/mol | [1][6][7] |

| Appearance | White to pale yellow crystalline solid | [1][2][6] |

| Melting Point | 39 - 42 °C (102.2 - 107.6 °F) | [1][2][3][5] |

| Boiling Point | Decomposes above 70 °C; 130 °C | [2][3][5] |

| Density | 1.02 - 1.56 g/cm³ at 25 °C | [1][3][5][6] |

| Vapor Pressure | 15.4 mmHg at 38 °C | [3][6][7][8] |

| Vapor Density | 9.3 (vs air) | [3][6][7] |

| Active Oxygen Content | ~5.85 - 5.95% | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | References |

| Water | Insoluble (0.4 - 2 mg/L) | 20 - 25 °C | [1][5][6][9] |

| Alcohols (e.g., Ethanol) | Soluble | Room Temperature | [5][6] |

| Esters | Soluble | Room Temperature | [5] |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Soluble | Room Temperature | [5][6] |

| Ethers | Soluble | Room Temperature | [1] |

| Chloroform | Slightly to Moderately Soluble | Room Temperature | [1][3][6] |

| Acetone | Soluble | Room Temperature | [1][6] |

| Vegetable Oils | Soluble | Room Temperature | [3][5] |

Table 3: Thermal Stability and Decomposition

| Parameter | Value | References |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [1] |

| Half-life (t₁/₂) at 115 °C | ~10 hours | [1] |

| Half-life (t₁/₂) at 135 °C | ~1 hour | [1] |

| Major Decomposition Products | Acetophenone, Dimethylphenylcarbinol, Methane, Ethane | [1][10] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for quality control and research applications. The following sections outline protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from established ASTM standards for the analysis of this compound and its decomposition products.[1][2]

Objective: To determine the purity of this compound and quantify its major decomposition products (dimethylbenzyl alcohol and acetophenone).

Apparatus:

-

Liquid Chromatograph equipped with a UV detector (254 nm).

-

Reversed-phase octadecylsilane (B103800) (ODS) column.

-

Isocratic solvent delivery system.

Reagents:

-

Methanol (B129727) (Chromatographic Grade)

-

Acetonitrile (B52724) (Chromatographic Grade)

-

Deionized Water

-

This compound, recrystallized (for standard preparation)

-

Dimethylbenzyl alcohol (for standard preparation)

-

Acetophenone (for standard preparation)

-

Internal Standards (e.g., Dibutyl phthalate, Benzyl alcohol)[1]

Procedure:

-

Standard Preparation:

-

Accurately weigh known amounts of recrystallized this compound, dimethylbenzyl alcohol, acetophenone, and the appropriate internal standard.

-

Dissolve in methanol to create stock solutions of known concentrations.

-

Prepare a series of calibration standards by diluting the stock solutions with the mobile phase.

-

-

Sample Preparation (Uncured Polymer):

-

Cryogenically grind the polymer sample to a fine powder.

-

Extract a known weight of the ground sample with methylene (B1212753) chloride for this compound and dimethylbenzyl alcohol, or with methanol for acetophenone.[1]

-

For the methylene chloride extract, concentrate the solution and redissolve the residue in methanol.

-

Add a precise amount of the internal standard to the final sample solutions.

-

Filter the solutions through a 0.45-µm syringe filter before analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV at 254 nm.

-

-

Analysis:

-

Inject the calibration standards to establish a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the components based on their retention times and peak areas relative to the internal standard.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are employed to investigate the thermal stability and decomposition kinetics of this compound.[1]

Objective: To determine the melting point, heat of decomposition, and decomposition temperature profile of crystalline this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum or hermetically sealed sample pans.

-

Inert gas supply (e.g., Nitrogen).

Procedure (DSC):

-